(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl furan-2-carboxylate
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Overview
Description
Scientific Research Applications
Antiprotozoal Agents : A study by Ismail et al. (2004) explored the synthesis of compounds related to (5-(4-Methoxyphenyl)isoxazol-3-yl)methyl furan-2-carboxylate, focusing on their potential as antiprotozoal agents. These compounds showed strong DNA affinities and excellent in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).
Synthesis of Bioactive Compounds : Research by Abdel Hafez et al. (2001) involved the synthesis of various compounds derived from 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan (visnaginone), a compound structurally similar to the one . These synthesized compounds showed potential for various biological activities (Abdel Hafez et al., 2001).
Furan-2-Carboxylic Acids Bioactivities : Wu et al. (2018) identified new furan-2-carboxylic acids from Nicotiana tabacum, which showed significant anti-tobacco mosaic virus activity and moderate cytotoxicity against human tumor cell lines. This research highlights the bioactive potential of furan-2-carboxylic acid derivatives (Wu et al., 2018).
Biological Activity of Isoxazoline Derivatives : Denton et al. (2021) conducted a study on the synthesis of isoxazoline derivatives, including those related to the compound . They found that these derivatives increased the growth of E. coli organisms, indicating potential significance in stem cell research (Denton et al., 2021).
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids : Serebryannikova et al. (2019) reported the synthesis of isoxazole-4-carboxylic acid derivatives through a domino isomerization process. These compounds have potential applications in various chemical syntheses and biological studies (Serebryannikova et al., 2019).
Microwave-Assisted Synthesis of Isoxazoline : Krutošíková et al. (2000) described the microwave-assisted synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate, a process that significantly shortens reaction time while maintaining yield. This showcases the efficiency of modern synthesis methods in producing related compounds (Krutošíková et al., 2000).
Safety And Hazards
properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-19-13-6-4-11(5-7-13)15-9-12(17-22-15)10-21-16(18)14-3-2-8-20-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDVHLXVQKHPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate |
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